molecular formula C36H44N4OPt B1180644 Pt(II) Octaethylporphine ketone CAS No. 172617-46-8

Pt(II) Octaethylporphine ketone

Cat. No. B1180644
M. Wt: 743.8 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Pt(II) Octaethylporphine ketone involves optimized procedures to produce the compound and its complexes in pure form. Specifically, the synthesis of octaethylporphine-diketone (OEPDK) and its platinum(II) complexes have been optimized, allowing for their isolation in preparative quantities. These compounds are characterized by NMR, UV-VIS absorption, and emission spectroscopy, showcasing their unique electronic spectra compared to corresponding porphyrins and porphyrin-monoketones (Papkovsky & Ponomarev, 2001).

Molecular Structure Analysis

The molecular and crystal structures of Pt(II) complexes, such as those with palladium(II) and platinum(II) hydroquinonylphosphine complexes, reveal their inclusion properties and their relationship with the molecular structures and co-crystalline behavior of organic ‘wheel-and-axle’ host molecules (Sembiring et al., 1995). These studies provide insights into the design of new inorganic host molecules.

Chemical Reactions and Properties

Pt(II) Octaethylporphine ketone complexes exhibit interesting reactivity, such as the Baeyer–Villiger oxidation of ketones catalyzed by Pt(II) complexes, highlighting their role as efficient catalysts in organic transformations (Michelin et al., 2010). The unique electronic properties of Pt combined with soft Lewis acid character modulated by ligands contribute to their versatile activity and selectivity in such reactions.

Physical Properties Analysis

The physical properties of Pt(II) Octaethylporphine ketone complexes are closely related to their molecular structures. Studies on luminescent mono-, bi-, and trinuclear trans-cyclometalated platinum(II) complexes derived from 2,6-diphenylpyridine show how structural features influence photophysical behavior, with emissions generally assigned as MMLCT [dsigma-->pi(CNN)] in nature, indicating the importance of Pt.Pt and pi-pi configurations in both solution and solid states (Lu et al., 2001).

Chemical Properties Analysis

The chemical properties of Pt(II) Octaethylporphine ketone and its complexes are characterized by selective formation and reactivity. For instance, the selective formation of heteroligated Pt(II) complexes with bidentate phosphine-thioether (P,S) and phosphine-Selenoether (P,Se) ligands via halide-induced ligand rearrangement reaction demonstrates the versatility of these complexes in coordination chemistry and their potential application in catalysis and material science (Spokoyny et al., 2010).

Scientific Research Applications

  • Spectral-Luminescent Properties : Octaethylporphine-diketone (OEPDK) and its complexes with platinum(II) and palladium(II) (PtOEPDK, PdOEPDK) exhibit unique spectral-luminescent properties. OEPDK shows strong fluorescence, whereas its platinum and palladium complexes exhibit weak room-temperature phosphorescence and practically no fluorescence. These properties suggest potential applications as longwave fluorescent and phosphorescent probes (Papkovsky & Ponomarev, 2001).

  • Oxygen Sensing : In a study, platinum octaethylporphine ketone (PtOEPK) was used as an oxygen-sensitive dye in poly(decyl methacrylate) fluorescent ratiometric nanosensors. These sensors showed high sensitivity and linearity in measuring dissolved oxygen, indicating potential applications in intracellular oxygen imaging and microresolved pressure profiles in biological and heterogeneous environments (Cao, Koo, & Kopelman, 2004).

  • Baeyer-Villiger Oxidation : Platinum(II) complexes, including those derived from octaethylporphine ketones, have been studied for their role in the Baeyer-Villiger oxidation of ketones to esters or lactones. These reactions are valuable in organic synthesis and involve environmentally friendly oxidants like hydrogen peroxide (Michelin, Sgarbossa, Scarso, & Strukul, 2010).

  • Phosphorescent Probing and Sensing : Pt(II) complexes of porphyrin ketones are reported to exhibit strong phosphorescence at room temperature. These compounds, including platinum(II) octaethylporphine ketone, have applications in phosphorescence sensing and probing, such as in binding assays and molecular oxygen sensing (Papkovsky, Ponomarev, Trettnak, & O'Leary, 1995).

  • Enhanced Fluorescence for Surface Analysis : Pt(II) Octaethylporphine on silver colloid-deposited paper substrates showed significantly enhanced fluorescence. This property is beneficial for high-throughput surface analysis and potential anti-counterfeiting technology applications (Zhang, Aslan, Previte, & Geddes, 2008).

Safety And Hazards

The safety data sheet for Pt(II) Octaethylporphine ketone suggests keeping the container tightly closed, avoiding breathing dust/fume/gas/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing impervious gloves/protective clothing/eye protection/face protection .

Future Directions

Pt(II) Octaethylporphine ketone has been found to have optical properties for sensing oxygen and can be incorporated into nanosensors . It may be used as a fluorescent dye in the fabrication of polymer- and silica-based oxygen sensors . This suggests potential future directions in the development of advanced sensing technologies.

Relevant Papers One relevant paper titled “Phosphorescent Complexes of Porphyrin Ketones: Optical Properties and Application to Oxygen Sensing” discusses the optical properties of Pt(II) Octaethylporphine ketone and its application to oxygen sensing .

properties

IUPAC Name

3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOGYJJFLIBKP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4OPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pt(II) Octaethylporphine ketone

Citations

For This Compound
27
Citations
YEK Lee, R Kopelman - Wiley Interdisciplinary Reviews …, 2009 - Wiley Online Library
Real‐time measurements of biological/chemical/physical processes, with no interferences, are an ultimate goal for in vivo intracellular studies. To construct intracellular biosensors that …
Number of citations: 81 wires.onlinelibrary.wiley.com
S Liu, Y Liu, Z Zhang, X Wang, Y Yang, K Sun… - Analytical …, 2022 - ACS Publications
Aberrant cerebral glucose metabolism is related to many brain diseases, especially brain tumor. However, it remains challenging to measure the dynamic changes in cerebral glucose. …
Number of citations: 3 pubs.acs.org
RN Gillanders, OV Arzhakova, A Hempel… - Analytical …, 2010 - ACS Publications
New phosphorescent oxygen-sensitive materials based on nanostructured high density polyethylene and polypropylene films are described. The polymer substrates undergo treatment …
Number of citations: 30 pubs.acs.org
MD Brennan, ML Rexius-Hall, DT Eddington - PLoS One, 2015 - journals.plos.org
3D printing has emerged as a method for directly printing complete microfluidic devices, although printing materials have been limited to oxygen-impermeable materials. We …
Number of citations: 59 journals.plos.org
A Pfister, G Zhang, J Zareno, AF Horwitz, CL Fraser - ACS nano, 2008 - ACS Publications
Difluoroboron dibenzoylmethane-polylactide, BF 2 dbmPLA, a biocompatible polymer−luminophore conjugate was fabricated as nanoparticles. Spherical particles <100 nm in size were …
Number of citations: 145 pubs.acs.org
S Shao, V Rajendiran, JF Lovell - Coordination chemistry reviews, 2019 - Elsevier
Metalloporphyrins serve key roles in natural biological processes and also have demonstrated utility for biomedical applications. They can be encapsulated or grafted in conventional …
Number of citations: 97 www.sciencedirect.com
LM Marques Mesquita - 2021 - kluedo.ub.rptu.de
Metal-directed self-assembly with metals such as Pd(II) and Pt(II), that prefer a square planar coordination geometry, has been showing remarkable potential to construct …
Number of citations: 4 kluedo.ub.rptu.de
H Jin, X Jiang, Z Sun, R Gui - Coordination Chemistry Reviews, 2021 - Elsevier
Phosphorescence-based ratiometric probes (PRPs) have multiple advantages from dual-signal ratiometric output, intrinsic signal built-in correction and long-lived luminescence, and …
Number of citations: 36 www.sciencedirect.com
TA Ruda-Eberenz, A Nagy, WJ Waldman, PK Dutta - Langmuir, 2008 - ACS Publications
Synthesis of the ionic dye, tris(2,2′-bipyridyl) ruthenium(II) chloride (Ru(bpy) 3 2+ ·2Cl − ) within the supercages of a highly hydrophobic zeolite Y is reported. Use of the neutral …
Number of citations: 21 pubs.acs.org
O Frey, F Rudolf, GW Schmidt… - Analytical chemistry, 2015 - ACS Publications
Optical long-term observation of individual cells, combined with modern data analysis tools, allows for a detailed study of cell-to-cell variability, heredity, and differentiation. We …
Number of citations: 32 pubs.acs.org

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